molecular formula C20H15N3O4S B2917839 (E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide CAS No. 952876-43-6

(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2917839
CAS No.: 952876-43-6
M. Wt: 393.42
InChI Key: HPRZKTKMKWUAKJ-MDZDMXLPSA-N
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Description

(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule designed for research applications, integrating a thiophene-carboxamide core linked to a 3-nitrophenyl group through an acrylamido bridge. Its structural framework is of significant interest in biomedical research, particularly for investigating cellular responses to toxic insults. The presence of the thiophene ring, a privileged scaffold in medicinal chemistry, is associated with potential bioactivity, as demonstrated by studies on related thiophene-based chalcone analogs which have shown efficacy in mitigating oxidative stress and apoptosis in models of neurotoxicity and osteotoxicity . The conjugated enone system within the acrylamido linker may contribute to the compound's potential antioxidant properties by acting as a reactive oxygen species (ROS) scavenger, a mechanism highlighted in research on structurally similar compounds . This makes the compound a candidate for probing molecular pathways involved in oxidative stress. Furthermore, the 3-nitrophenyl substituent suggests potential utility in studies focusing on calcium signaling pathways. Patents for compounds containing nitrophenyl groups have described activity in modulating intracellular calcium levels, which is a critical target in physiological and pathophysiological processes . Researchers can employ this compound to investigate its effects on specific calcium channels or its role in cellular models of disease. Its multifunctional structure positions it as a valuable tool for in vitro studies aimed at understanding mechanisms of cytoprotection, signal transduction, and toxicity.

Properties

IUPAC Name

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c21-19(25)16-12-17(14-6-2-1-3-7-14)28-20(16)22-18(24)10-9-13-5-4-8-15(11-13)23(26)27/h1-12H,(H2,21,25)(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRZKTKMKWUAKJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : Thiophene ring.
  • Substituents :
    • 2-position: (E)-3-(3-nitrophenyl)acrylamido group.
    • 3-position: Carboxamide.
    • 5-position: Phenyl group.

3-Chloro-N-phenyl-phthalimide

  • Core : Phthalimide (isoindoline-1,3-dione).
  • Substituents :
    • 3-position: Chlorine atom.
    • N-linked phenyl group.
  • Applications: Monomer for polyimides, requiring high purity for polymerization.

5-[N(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine

  • Core : 2'-Deoxyuridine (nucleoside).
  • Substituents :
    • 5-position: (E)-acrylamido group with trifluoroacetamido-ethyl side chain.
  • Applications : Likely a modified nucleoside for biomedical research (e.g., antiviral or enzymatic studies).

Functional Group Analysis

Compound Key Functional Groups Electronic Effects
Target Compound Nitro, carboxamide, acrylamido, phenyl Strong electron-withdrawing (nitro), conjugation
3-Chloro-N-phenyl-phthalimide Chlorine, phthalimide, phenyl Moderate electron-withdrawing (Cl), rigidity
BOC Sciences Compound Trifluoroacetamido, acrylamido, nucleoside Polar (trifluoroacetamido), hydrogen bonding

Data Table

Property Target Compound 3-Chloro-N-phenyl-phthalimide BOC Sciences Compound
Core Structure Thiophene Phthalimide 2'-Deoxyuridine
Key Substituents Nitrophenyl, acrylamido, carboxamide Chlorine, phenyl Trifluoroacetamido, acrylamido
Molecular Weight (g/mol)* ~437.4 (estimated) 257.67 ~563.4 (estimated)
Applications Materials science, electronics Polymer synthesis Biomedical research
CAS Number Not available Not provided 869222-69-5

*Molecular weights are estimated based on structural formulas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiophene-3-carboxamide core by reacting substituted aryl amines with alkyl cyanoacetates under solvent-free (neat) or microwave-assisted conditions to enhance reaction efficiency . Subsequent Knoevenagel condensation with 3-nitrobenzaldehyde in toluene, catalyzed by piperidine and acetic acid, introduces the acrylamido group. This method yields high-purity products (72–94%) after recrystallization with ethanol or methanol .
  • Key Parameters : Microwave irradiation reduces reaction time (5–6 hours), while traditional heating may require longer durations. Catalyst ratios (e.g., 0.35 ml piperidine and 1.3 ml acetic acid per 50 ml toluene) are critical for regioselectivity .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic acrylamido proton signals (δ 6.8–7.5 ppm for vinyl protons) and nitrophenyl aromatic peaks (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected [M+H]+^+ peaks matching theoretical values (e.g., ~408.4 g/mol for the target compound) .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the stability considerations for this compound under experimental conditions?

  • Storage : Store in airtight containers at 4°C to prevent hydrolysis of the acrylamido group. Avoid prolonged exposure to light, as the nitrophenyl group may undergo photodegradation .
  • Reactivity : The compound is stable in neutral solvents (e.g., DMSO, ethanol) but degrades in strongly acidic/basic conditions. Monitor for color changes (yellow to brown) indicating decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Strategies :

  • Solvent Selection : Use toluene for Knoevenagel condensation due to its high boiling point (110°C), enabling efficient reflux without side reactions .
  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or pyrrolidine) to improve regioselectivity and reduce byproducts .
  • Microwave-Assisted Synthesis : Scale using continuous-flow reactors to maintain high yields (≥85%) while reducing energy input .
    • Case Study : A 10 mmol scale reaction achieved 92% yield using microwave irradiation and automated purification .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Scenario : Discrepancies in 1H^1H NMR signals (e.g., unexpected splitting of vinyl protons) may arise from E/Z isomerism or impurities.
  • Solutions :

  • HPLC-PDA Analysis : Use reverse-phase HPLC with a C18 column (MeCN/H2 _2O gradient) to separate isomers. Compare retention times with synthetic standards .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals, particularly for overlapping aromatic resonances .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

  • Structure-Activity Relationship (SAR) :

  • The 3-nitrophenyl group enhances electron-withdrawing effects, stabilizing the acrylamido moiety for nucleophilic attack by biological targets (e.g., cysteine residues in enzymes) .
  • The thiophene ring’s sulfur atom contributes to π-stacking interactions with aromatic amino acids in protein binding pockets .
    • Experimental Validation : Molecular docking studies using AutoDock Vina can predict binding affinities to targets like cyclooxygenase-2 (COX-2), supported by in vitro anti-inflammatory assays .

Q. How to design derivatives to improve solubility without compromising bioactivity?

  • Derivatization Strategies :

  • Introduce polar groups (e.g., hydroxyl or sulfonamide) at the phenyl ring’s para position to enhance aqueous solubility.
  • Replace the methyl ester with a carboxylic acid to increase ionization at physiological pH .
    • Case Study : Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)thiophene-3-carboxylate showed improved solubility (logP reduced by 1.2) and retained antioxidant activity (IC50_{50} = 12 µM in DPPH assays) .

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